2-Hydroxy-3-Bromopyridine

Catalog No.
S1825645
CAS No.
13466-43-6
M.F
C9H10ClNO2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-Bromopyridine

CAS Number

13466-43-6

Product Name

2-Hydroxy-3-Bromopyridine

Molecular Formula

C9H10ClNO2

Molecular Weight

0

2-Hydroxy-3-Bromopyridine is an organic compound with the molecular formula C5H4BrN1OC_5H_4BrN_1O and a molecular weight of approximately 174. This compound features a pyridine ring substituted with a hydroxyl group and a bromine atom, making it a derivative of pyridine. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Bromination: The hydroxyl group can influence the reactivity of the compound, allowing for further bromination or substitution reactions.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

Research indicates that 2-Hydroxy-3-Bromopyridine exhibits biological activity, particularly in the realm of medicinal chemistry. Studies have shown that derivatives of this compound may act as inhibitors for specific biological targets, including enzymes involved in disease pathways. For instance, it has been investigated for its potential as a bromodomain inhibitor, which plays a role in regulating gene expression and has implications in cancer therapy .

Several methods exist for synthesizing 2-Hydroxy-3-Bromopyridine:

  • Direct Bromination: This involves treating 2-hydroxypyridine with bromine under controlled conditions. Typically, the reaction is carried out in an aqueous medium or organic solvent at room temperature or slightly elevated temperatures .
  • Using Brominating Agents: Other brominating agents, such as N-bromosuccinimide or potassium bromide in combination with bromine, can also be employed to achieve selective bromination at the desired position on the pyridine ring .
  • Multi-step Synthesis: In some cases, starting from simpler pyridine derivatives, multi-step synthetic routes involving protection and deprotection strategies may be utilized to introduce the hydroxyl and bromine groups in a controlled manner .

2-Hydroxy-3-Bromopyridine has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, potentially acting as a scaffold for drug development.
  • Agrochemicals: The compound may be used in the formulation of pesticides or herbicides due to its biological activity.
  • Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.

Studies on 2-Hydroxy-3-Bromopyridine have revealed significant interactions with biological macromolecules. For instance:

  • Molecular Docking Studies: These studies suggest that 2-Hydroxy-3-Bromopyridine can effectively bind to specific targets within biological systems, indicating its potential as a lead compound for drug development .
  • Electrostatic Potential Analysis: The molecular electrostatic potential maps indicate regions of positive and negative charge distribution that facilitate interactions with other molecules, enhancing its reactivity and binding capabilities .

Several compounds share structural similarities with 2-Hydroxy-3-Bromopyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-HydroxypyridineC5H5N1OC_5H_5N_1OLacks bromine; used as a precursor for various derivatives.
3-Bromo-2-hydroxypyridineC5H4BrN1OC_5H_4BrN_1OSimilar structure; different position of hydroxyl group.
2-Hydroxy-5-bromopyridineC5H4BrN1OC_5H_4BrN_1OHydroxyl group at position 2; different reactivity profile.
3-Nitro-2-hydroxypyridineC5H4N2O3C_5H_4N_2O_3Contains a nitro group; used in different biological applications.

Uniqueness

The uniqueness of 2-Hydroxy-3-Bromopyridine lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to engage in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry.

2-Hydroxy-3-bromopyridine, systematically named according to International Union of Pure and Applied Chemistry conventions, possesses the molecular formula C₅H₄BrNO and is registered under Chemical Abstracts Service number 13466-43-8. The compound exists under several synonymous designations including 3-bromo-2-hydroxypyridine, 3-bromo-2-pyridinol, 3-bromo-2(1H)-pyridinone, and 3-bromo-2-pyridone, reflecting the tautomeric equilibrium between the hydroxyl and keto forms. The European Community number 626-942-8 and the DSSTox Substance identifier DTXSID30355959 provide additional regulatory identification codes for this compound.

The molecular weight of 2-hydroxy-3-bromopyridine is precisely 174.00 grams per mole, making it a relatively compact heterocyclic molecule with significant functional group density. The compound's InChI key, YDUGVOUXNSWQSW-UHFFFAOYSA-N, serves as a unique digital identifier that facilitates database searches and chemical informatics applications. The simplified molecular-input line-entry system representation, written as BrC1=CC=CNC1=O, clearly depicts the structural arrangement of atoms within the molecule.

The compound appears in various chemical databases under multiple registry numbers and identifiers, reflecting its importance in chemical literature and commercial applications. The Beilstein registry number 109846 and the MDL number MFCD03411569 provide additional cross-referencing capabilities for researchers accessing different chemical information systems.

Dates

Last modified: 07-20-2023

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